An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylcyclohexyl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylcyclohexyl)ethan-1-amine
Introduction: Characterizing a Novel Cyclohexane Derivative
2-(3-Methylcyclohexyl)ethan-1-amine is a primary aliphatic amine featuring a substituted cyclohexane ring. As with many small molecules in discovery and development pipelines, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful application, from predicting its behavior in biological systems to designing a stable formulation. These fundamental parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.
It is important to note that while this compound is of clear interest, comprehensive, experimentally verified data for 2-(3-Methylcyclohexyl)ethan-1-amine is not extensively documented in publicly accessible literature. Therefore, this guide will serve a dual purpose: first, to present estimated properties based on available data for close structural analogs, and second, to provide robust, field-proven experimental protocols for determining these properties with high fidelity in a laboratory setting. This approach ensures that researchers are equipped not only with baseline estimates but also with the practical methodologies required to generate definitive data for their specific sample.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties for 2-(3-Methylcyclohexyl)ethan-1-amine. The values are primarily computational estimates derived from its close structural isomer, 2-(4-Methylcyclohexyl)ethan-1-amine, for which data is available.[1] These should be considered provisional and serve as a baseline for experimental verification.
| Property | Estimated Value / Information | Significance in Drug Development |
| IUPAC Name | 2-(3-methylcyclohexyl)ethanamine | Unambiguous chemical identification. |
| Molecular Formula | C₉H₁₉N | Foundational for molecular weight and elemental analysis. |
| Molecular Weight | 141.25 g/mol [1] | Crucial for all stoichiometric calculations, formulation, and dosing. |
| Boiling Point (Bp) | Not available; expected to be ~190-210 °C at STP | Defines purification methods (distillation) and volatility. |
| Acid Dissociation Constant (pKa) | Not available; estimated to be ~10.5-10.8 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Octanol-Water Partition Coefficient (LogP) | 2.6 (Computed for 4-methyl isomer)[1] | Predicts lipophilicity, influencing membrane permeability and absorption. |
| Aqueous Solubility | Not available; predicted to be low to moderate | Affects dissolution rate and bioavailability. |
Part 1: Structural and Identity Confirmation
Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. This is the foundation of trustworthy science. We employ a suite of spectroscopic techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for volatile amines. It provides two orthogonal data points: the retention time (from GC), which is characteristic of the compound's volatility and interaction with the column, and the mass spectrum (from MS), which provides a molecular fingerprint and the molecular weight.
Protocol for GC-MS Analysis:
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Sample Preparation: Accurately prepare a 1 mg/mL solution of the amine in a high-purity volatile solvent such as methanol or dichloromethane.
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Instrument Setup:
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GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating amines.
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Inlet: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation from solvent and potential impurities.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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MS Setup:
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Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.
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Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragments.
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Source Temperature: 230 °C.
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Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion (M⁺) at m/z = 141 and a base peak corresponding to a logical fragmentation pattern (e.g., loss of an ethylamine side chain).
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak in the GC chromatogram indicates purity, while the fragmentation pattern in the MS provides definitive structural confirmation.
Caption: Workflow for identity and purity analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While GC-MS confirms molecular weight and fragmentation, ¹H and ¹³C NMR provide the definitive connectivity map of the molecule. The chemical shifts, integration, and coupling patterns reveal the precise arrangement of every atom in the structure.
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the amine in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and clean spectral window.
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¹H NMR Acquisition:
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Acquire a proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.
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Expected Signals: Look for characteristic signals corresponding to the methyl group (doublet, ~0.9 ppm), the cyclohexyl ring protons (broad multiplets, ~1.0-1.8 ppm), and the ethylamine chain protons (~2.7-3.0 ppm for CH₂ next to NH₂, ~1.4 ppm for the other CH₂). The NH₂ protons may appear as a broad singlet.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals: Expect 9 distinct carbon signals, confirming the absence of molecular symmetry that would lead to overlapping peaks.
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Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural proof. The number of signals in ¹³C NMR confirms the carbon count, and the splitting patterns in ¹H NMR validate the neighbor relationships between protons, leaving no doubt about the molecule's constitution.
Part 2: Determination of Key Physicochemical Properties
Boiling Point (Bp) Determination
Expertise & Experience: The boiling point is a critical measure of a compound's volatility. For a novel amine, a micro-scale method like the Siwoloboff method is preferable as it conserves precious material. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol for Micro-Scale Boiling Point Determination:
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Apparatus Setup: Place a small amount (0.5 mL) of the amine into a Thiele tube containing high-boiling silicone oil.
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Sample Preparation: Place a few drops of the amine into a small test tube (fusion tube). Invert a capillary tube (sealed at one end) and place it, open end down, into the fusion tube. Attach the fusion tube to a thermometer.
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Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube as air expands and is replaced by the amine's vapor.
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Observation: Continue heating until a rapid, continuous stream of bubbles is observed.
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Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to recede back into the capillary tube. At this moment, the external pressure is equal to the vapor pressure of the substance.
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Validation: Repeat the measurement twice. The values should be within 1 °C for a pure substance.
Trustworthiness: This method has an internal control. The observation of a rapid, steady stream of bubbles confirms that the liquid has reached its boiling temperature. The precise measurement is taken on cooling, which minimizes overheating effects and provides a more accurate value.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa is arguably the most critical parameter for a drug candidate. As an amine, this compound is basic and will be protonated at low pH. The pKa value is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This ratio dictates solubility, membrane transport, and target engagement. Potentiometric titration is the gold-standard method for its determination.
Protocol for Potentiometric Titration:
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Solution Preparation: Accurately prepare a 0.01 M solution of 2-(3-Methylcyclohexyl)ethan-1-amine in deionized water. If solubility is a limitation, a co-solvent system (e.g., 20% methanol in water) can be used, but the resulting pKa is an apparent pKa (pKa') and must be reported as such.
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Titration Setup:
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Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
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Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
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Use a standardized titrant of a strong acid, such as 0.1 M HCl.
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Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
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Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).
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Caption: Workflow for pKa determination via potentiometric titration.
Trustworthiness: The sigmoidal shape of the titration curve is a self-validating feature. A well-defined inflection point is indicative of a clean titration of a single basic functional group, lending high confidence to the determined pKa value.
Conclusion
The comprehensive characterization of 2-(3-Methylcyclohexyl)ethan-1-amine's physicochemical properties is a foundational step in its scientific journey. While experimental data remains to be fully elucidated, the computational estimates provided herein offer a valuable starting point. More importantly, the detailed, principle-driven protocols for identity confirmation, boiling point determination, and pKa measurement provide the scientific community with a robust framework to generate the high-quality, reliable data necessary for advancing research and development. Adherence to these rigorous methodologies will ensure that any subsequent studies are built upon a foundation of impeccable scientific integrity.
References
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PubChem. N-[(3-methylcyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. 2-cyclohexyl-N-methyl-1-(oxan-3-yl)ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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Kubo Combustion Efficiency Chemicals Pvt. Ltd. 2-(1-Cyclohexenyl) Ethylamine. [Link]
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Wikipedia. Ethylamine. [Link]
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PubChem. Ethylamine. National Center for Biotechnology Information. [Link]
A general scheme for the N-alkylation of 2-(3-Methylcyclohexyl)ethan-1-amine with an aldehyde (R-CHO) via reductive amination.

